molecular formula C16H22N2O2 B2563704 N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)pivalamide CAS No. 898423-66-0

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)pivalamide

Cat. No. B2563704
CAS RN: 898423-66-0
M. Wt: 274.364
InChI Key: LWIXFOWVMPZFTD-UHFFFAOYSA-N
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Description

“N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)pivalamide” is a chemical compound with the molecular formula C17H23N3O3 . It is a derivative of tetrahydroquinoline, a class of compounds that have been studied for their potential biological activities .


Molecular Structure Analysis

The molecular structure of “N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)pivalamide” consists of a tetrahydroquinoline ring attached to an acetyl group and a pivalamide group . The molecular weight of the compound is 317.4 g/mol .


Physical And Chemical Properties Analysis

“N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)pivalamide” has a molecular weight of 317.4 g/mol. It has a computed XLogP3-AA value of 1.9, indicating its lipophilicity. The compound has 2 hydrogen bond donors and 3 hydrogen bond acceptors. The topological polar surface area is 78.5 Ų .

Scientific Research Applications

    Anticancer Agents

properties

IUPAC Name

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-2,2-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c1-11(19)18-9-5-6-12-7-8-13(10-14(12)18)17-15(20)16(2,3)4/h7-8,10H,5-6,9H2,1-4H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWIXFOWVMPZFTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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